Serine, p-nitrophenyl-
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Overview
Description
Serine, p-nitrophenyl- is a compound that combines the amino acid serine with a p-nitrophenyl group. This compound is often used in biochemical research due to its unique properties, particularly in the study of enzyme mechanisms and catalysis. The p-nitrophenyl group serves as a chromogenic substrate, making it useful in various assays to measure enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serine, p-nitrophenyl- typically involves the esterification of serine with p-nitrophenol. This reaction can be catalyzed by various esterases or chemical catalysts. The reaction conditions often include an organic solvent, such as dichloromethane, and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the ester bond formation .
Industrial Production Methods
Industrial production of serine, p-nitrophenyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Serine, p-nitrophenyl- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the ester bond is a common reaction, catalyzed by esterases or under acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Catalyzed by esterases or using acidic (HCl) or basic (NaOH) conditions.
Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Produces serine and p-nitrophenol.
Oxidation: Can lead to the formation of nitro derivatives or carboxylic acids.
Substitution: Results in the formation of various substituted serine derivatives.
Scientific Research Applications
Serine, p-nitrophenyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and enzyme kinetics.
Biology: Serves as a substrate in assays to measure the activity of esterases and other hydrolases.
Medicine: Utilized in drug discovery to screen for enzyme inhibitors.
Industry: Applied in the development of biosensors and diagnostic kits.
Mechanism of Action
The mechanism of action of serine, p-nitrophenyl- involves the hydrolysis of the ester bond by esterases. The serine residue in the enzyme’s active site acts as a nucleophile, attacking the carbonyl carbon of the ester bond. This leads to the formation of a tetrahedral intermediate, which then collapses to release p-nitrophenol and regenerate the enzyme .
Comparison with Similar Compounds
Similar Compounds
p-Nitrophenyl acetate: Another ester used in enzyme assays.
p-Nitrophenyl phosphate: Used to study phosphatase activity.
p-Nitrophenyl butyrate: Utilized in lipase assays.
Uniqueness
Serine, p-nitrophenyl- is unique due to its combination of an amino acid and a chromogenic group, making it particularly useful in studying enzyme mechanisms involving serine residues. Its versatility in various assays and reactions sets it apart from other similar compounds .
Properties
CAS No. |
72361-00-3 |
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Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-(4-nitroanilino)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c12-5-8(9(13)14)10-6-1-3-7(4-2-6)11(15)16/h1-4,8,10,12H,5H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
WLZQSOUQRZKSBM-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N[C@@H](CO)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(CO)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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